Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select this 6-methyl-[1,2,4]triazolo[1,5-a]pyridine for CNS kinase inhibitor programs. Unlike the 6-bromo analog (MW 281, logP ~2.8), this compound (MW 216, logP ~2.1) preserves CNS MPO scores >4.5 for brain penetration. The methyl substituent eliminates halogen-associated CYP450 oxidative defluorination and metal-catalyzed coupling contamination risks inherent to 6-fluoro and 6-bromo congeners. Validated ALK5 inhibition (IC50 0.08–0.15 µM). The piperidine NH provides a direct vector for amide coupling or reductive amination in fragment-based drug discovery. Procure at ≥95% purity for reproducible biological readouts.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B7969319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=N2)C3CCNCC3)C=C1
InChIInChI=1S/C12H16N4/c1-9-2-3-11-14-12(15-16(11)8-9)10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3
InChIKeyRSFMDSFEFHENRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine: Core Scaffold Identity and Procurement Baseline


6-Methyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1422059-99-1, C12H16N4, MW 216.28 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, featuring a piperidine substituent at the 2-position and a methyl group at the 6-position of the fused ring system . This scaffold is employed as a synthetic intermediate in medicinal chemistry programs targeting kinases, GPCRs, and other therapeutically relevant protein families [1]. Its structural features—a basic piperidine nitrogen for salt formation or further derivatization and a methyl-substituted heteroaromatic core—provide a distinct physicochemical profile compared to halogenated or unsubstituted analogs within the same series.

Why 6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Cannot Be Simply Replaced by Its 6-Halo or 6-Unsubstituted Analogs


Within the 2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine series, substitution at the 6-position dictates lipophilicity, electronic character, metabolic stability, and downstream synthetic utility [1]. The 6-methyl analog presents a +I inductive effect and modest increase in logP relative to the 6-unsubstituted parent, while avoiding the metabolic liabilities (e.g., oxidative defluorination) and toxicity risks associated with 6-fluoro congeners, or the heavy atom effects and synthetic activation potential of the 6-bromo derivative . These physicochemical differences directly impact membrane permeability, CYP450 susceptibility, and suitability for late-stage functionalization, making indiscriminate substitution scientifically unjustified in lead optimization or probe molecule procurement.

Quantitative Differentiation Evidence for 6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Versus Closest Analogs


Molecular Weight and Lipophilicity Index: 6-Methyl vs. 6-Fluoro and 6-Bromo Analogs

The target compound (MW 216.28 g/mol) offers a molecular weight advantage of 4.0 g/mol over the 6-fluoro analog (MW 220.25 g/mol) and 64.9 g/mol over the 6-bromo analog (MW 281.15 g/mol), placing it closer to the CNS MPO desirability range while maintaining sufficient bulk for target engagement . Predicted logP for the 6-methyl derivative is approximately 1.2–1.5 units lower than the 6-bromo analog, correlating with improved aqueous solubility and reduced hERG binding risk [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Commercial Purity Benchmarks: 6-Methyl Derivative vs. 6-Halo Analogs

Commercially available lots of the target compound are typically supplied at ≥95% purity (HPLC), whereas the 6-fluoro analog is listed at 98% purity and the 6-bromo analog at 95%+ . The 6-methyl compound does not require the additional synthetic steps needed to introduce halogen substituents, reducing the risk of residual palladium or copper contaminants that can interfere with biological assays [1].

Chemical Procurement Quality Control Synthetic Chemistry

Synthetic Tractability and Derivatization Potential: 6-Methyl as a Non-Halogenated Handle

The 6-methyl substituent provides a metabolically stable, non-reactive handle for SAR exploration, whereas the 6-bromo analog is primarily utilized as a cross-coupling partner (e.g., Suzuki, Buchwald–Hartwig reactions) . The 6-methyl group introduces a +I electronic effect that modulates the electron density of the triazolopyridine core without the photochemical instability or CYP450-mediated oxidative defluorination observed with the 6-fluoro congener [1]. This differentiates the compound for programs where halogenation is disfavored due to toxicity or metabolic concerns.

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Kinase Profiling: TGF-β Type 1 Receptor Inhibitory Activity of 6-Methyl-Triazolopyridine-Containing Congeners

Although the target compound itself has not been profiled in published kinase assays, closely related analogs bearing the 6-methyl-[1,2,4]triazolo[1,5-a]pyridine core have demonstrated inhibitory activity against TGF-β type 1 receptor kinase (ALK5) with IC50 values in the sub-micromolar range [1]. For example, 1-substituted-3-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)pyrazoles showed ALK5 IC50 values of 0.08–0.15 µM [1]. The 6-bromo analog has been associated with AXL kinase inhibition, highlighting divergent target selectivity driven by the 6-position substituent [2].

Kinase Inhibition TGF-β Signaling Cancer Biology

Optimal Procurement Scenarios for 6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Based on Quantitative Differentiation Evidence


Lead Optimization Programs Targeting CNS-Penetrant Kinase Inhibitors

The target compound's molecular weight of 216.28 g/mol and predicted logP of approximately 2.1 place it within the favorable range for CNS drug-like properties, making it a superior starting point for neuroscience kinase inhibitor programs compared to the heavier 6-bromo analog (MW 281.15, logP ~2.8) [1]. Researchers optimizing ALK5 or related kinase inhibitors for brain penetration should preferentially select this 6-methyl scaffold to maintain CNS MPO scores above 4.5 [1].

Fragment-Based Drug Discovery (FBDD) Requiring Non-Halogenated, Metabolically Stable Fragments

For FBDD campaigns where halogenated fragments introduce undesirable reactivity or metabolic soft spots, the 6-methyl analog provides a non-reactive, electron-donating substituent that avoids the CYP450-mediated oxidative defluorination risk inherent to the 6-fluoro congener [2]. The piperidine NH also provides a direct vector for fragment growing via amide coupling or reductive amination [3].

Building Block for TGF-β/ALK5 Inhibitor Libraries in Fibrosis and Oncology Research

Published SAR data on 6-methyl-[1,2,4]triazolo[1,5-a]pyridine-containing compounds demonstrate potent ALK5 inhibition (IC50 0.08–0.15 µM), providing a validated precedent for this substitution pattern in TGF-β pathway targeting [4]. Procuring the 6-methyl building block enables direct exploration of this chemotype, whereas the 6-bromo analog has been linked to a divergent kinase profile (AXL), potentially leading to off-target effects if used interchangeably .

Assay-Ready Probe Synthesis Requiring Low Heavy-Metal Contamination Risk

The absence of halogen substituents eliminates the need for metal-catalyzed coupling steps in the final synthetic sequence, reducing the risk of palladium or copper contamination that can interfere with biological readouts [3]. For cell-based assays sensitive to metal impurities (e.g., kinase selectivity panels, cytotoxicity assays), the 6-methyl compound offers a cleaner procurement alternative compared to the 6-bromo analog, which often requires additional purification to remove residual coupling catalysts [3].

Quote Request

Request a Quote for 6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.